Bisphenol A Bissulfate-d6 Disodium Salt
Description
Contextualization of Bisphenol A Metabolites in Advanced Chemical Analysis
Bisphenol A (BPA) is an industrial chemical used extensively in the production of polycarbonate plastics and epoxy resins. nih.govjsr.org Its widespread use leads to human exposure, making the study of its metabolic fate crucial for understanding its biotransformation. nih.govyoutube.com When BPA enters the body, it undergoes phase II metabolism, where it is converted into various metabolites to facilitate its excretion. diva-portal.org The primary metabolites include BPA glucuronide and BPA sulfate (B86663). diva-portal.orgnih.gov
The accurate detection and quantification of these metabolites in complex biological matrices such as plasma, urine, and tissue are fundamental challenges in analytical chemistry. nih.govpocketdentistry.com Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for this purpose. nih.govmdpi.com These methods are required to achieve the necessary sensitivity and selectivity to distinguish and measure low concentrations of specific metabolites from a complex mixture of endogenous and exogenous substances. pocketdentistry.comnih.gov The study of these metabolites provides a more complete picture of the disposition and clearance of the parent compound within a biological system. nih.gov
Significance of Deuterated Analogues in Contemporary Analytical Chemistry
In quantitative analytical chemistry, especially in methods utilizing mass spectrometry, the use of stable isotope-labeled internal standards is a critical practice for achieving high accuracy and precision. nih.govtexilajournal.com Deuterated analogues, such as Bisphenol A bissulfate-d6 disodium (B8443419) salt, are compounds in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a heavy isotope of hydrogen. nih.govmedchemexpress.com
The key advantage of using a deuterated standard is that it is chemically identical to the analyte of interest but has a different mass. texilajournal.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. dphen1.com Because the deuterated standard behaves almost identically to the non-labeled analyte during sample preparation, extraction, and chromatographic separation, it can effectively compensate for any loss of analyte during these steps. texilajournal.comoup.com It also helps to correct for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. texilajournal.com The use of deuterated standards like BPA-d6 or BPA-d16 is a well-established method to circumvent issues of environmental BPA contamination that can lead to false positives in trace-level analysis. nih.govdphen1.com
Role of Sulfated Metabolites in Xenobiotic Biotransformation Research
Sulfation is a major phase II biotransformation pathway for a wide variety of xenobiotics, which are foreign substances to an organism, including drugs and environmental chemicals like BPA. nih.govnih.gov This metabolic process involves the addition of a sulfonate group (SO3-) to the xenobiotic, a reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). diva-portal.orgnih.gov In the liver, phenol-preferring SULTs are primarily responsible for the sulfonation of BPA. nih.gov
The addition of a sulfate group significantly increases the water solubility of the compound, which generally facilitates its excretion from the body via urine. diva-portal.org Consequently, sulfation is often considered a detoxification pathway, as it converts parent compounds into metabolites that are typically less biologically active and more easily eliminated. diva-portal.org Research into sulfated metabolites like Bisphenol A bissulfate is essential for understanding the complete metabolic profile of a xenobiotic. nih.gov It helps to map the biotransformation pathways and provides insight into how an organism processes and clears specific chemical compounds. nih.govnih.gov
Data Tables
Table 1: Chemical Properties of Bisphenol A bissulfate-d6 Disodium Salt
| Property | Value |
| Chemical Formula | C₁₅H₈D₆Na₂O₈S₂ |
| Synonyms | Sodium S,S′-[(1-methylethylidene)di-4,1-phenylene] disulfate-d6 (2:1) medchemexpress.com |
| Molecular Weight | ~438.4 g/mol |
| Isotopic Purity | Typically ≥98% |
| Chemical Purity | Typically ≥95% |
| Primary Application | Internal standard for mass spectrometry vulcanchem.com |
Note: The molecular weight can vary slightly based on the specific deuteration pattern.
Table 2: Overview of Key Concepts in the Analysis of BPA Derivatives
| Concept | Description | Significance |
| BPA Metabolites | Products of the body's biotransformation of Bisphenol A, primarily BPA glucuronide and BPA sulfate. diva-portal.orgnih.gov | Studying metabolites is crucial for understanding the full lifecycle, clearance, and biological impact of BPA exposure. nih.gov |
| Deuterated Analogues | Stable isotope-labeled versions of a compound where hydrogen is replaced by deuterium. nih.gov | Serve as ideal internal standards in mass spectrometry, improving the accuracy and reliability of quantitative measurements. texilajournal.com |
| Sulfation | A major metabolic process that adds a sulfate group to xenobiotics, catalyzed by sulfotransferase (SULT) enzymes. diva-portal.orgnih.gov | A key detoxification pathway that increases water solubility and facilitates the excretion of foreign compounds like BPA. diva-portal.org |
Properties
Molecular Formula |
C₁₅H₈D₆Na₂O₈S₂ |
|---|---|
Molecular Weight |
438.41 |
Synonyms |
4,4’-(1-Methylethylidene-d6)bisphenol Bis(Hydrogen Sulfate) Disodium Salt; _x000B_4,4’-(Isopropylidene-d6)diphenol Bis(Hydrogen Sulfate) Disodium Salt; |
Origin of Product |
United States |
Synthesis and Preparative Methodologies for Research Grade Bisphenol a Bissulfate D6 Disodium Salt
Synthetic Pathways for Deuterated Bisphenol A Precursors
The creation of a deuterated internal standard is critical for quantitative analyses, particularly in mass spectrometry, as it allows for differentiation from the naturally occurring, non-deuterated analyte. nih.govsci-hub.se The use of a stable isotope-labeled version of the target compound as an internal standard is an essential measure for quality assurance and improving the accuracy of any given analysis. szabo-scandic.com For Bisphenol A-d6, the deuterium (B1214612) labels are typically incorporated into the methyl groups of the propane (B168953) bridge.
The most common industrial synthesis of BPA involves the acid-catalyzed condensation of two equivalents of phenol (B47542) with one equivalent of acetone (B3395972). chemicalbook.comgoogle.com To produce the deuterated analog, this reaction is adapted by using a deuterated acetone precursor.
Key Synthetic Reaction for BPA-d6: The synthesis proceeds by reacting phenol with acetone-d6 (B32918) in the presence of an acid catalyst, such as hydrogen chloride or a solid acid resin. chemicalbook.comresearchgate.net An excess of phenol is often used to improve the yield of the desired p,p'-isomer and suppress the formation of byproducts. chemicalbook.com
Reactants : Phenol and Acetone-d6
Catalyst : Strong acid (e.g., HCl, ion-exchange resin) google.com
Conditions : The reaction is typically warmed to approximately 50-70°C. chemicalbook.com Maintaining the temperature below 70°C is crucial to minimize the formation of unwanted ortho,para' (o,p') and ortho,ortho' (o,o') isomers. chemicalbook.com
The resulting Bisphenol A-d6 precipitates from the reaction mixture and can be initially separated by filtration. chemicalbook.com
Chemical Derivatization Techniques for Sulfate (B86663) Conjugation
Once the deuterated BPA precursor is synthesized and purified, the next stage involves the sulfonation of both phenolic hydroxyl groups. This process mimics the Phase II metabolism of BPA that occurs in vivo. nih.govusask.cahkbu.edu.hk The goal is to produce the bissulfate (disulfate) conjugate.
A general and effective method for sulfonation involves the use of a sulfating agent like chlorosulfonic acid in the presence of a base, followed by neutralization to form the disodium (B8443419) salt. researchgate.net
General Sulfonation and Neutralization Procedure:
| Step | Description | Reagents |
| 1. Sulfonation | The purified Bisphenol A-d6 is dissolved in a suitable solvent (e.g., chloroform) and reacted with a sulfating agent. A base is used to facilitate the reaction. | Bisphenol A-d6, Chlorosulfonic acid (ClSO₃H), Triethylamine (NEt₃) or N,N-diethylaniline. researchgate.net |
| 2. Neutralization | After the sulfonation is complete, the resulting bissulfuric acid ester is neutralized with a sodium base to yield the final disodium salt. | Sodium hydroxide (B78521) (NaOH) or Sodium methoxide (B1231860) (NaOMe). researchgate.net |
The optimal molar ratio for sulfonation is typically 1:2 for BPA to the sulfating agent to ensure the complete sulfonation of both hydroxyl groups. The subsequent neutralization is carefully controlled to a pH of 10-12 to facilitate the precipitation of the disodium salt. The use of deuterated sulfating agents and bases, such as deuterated sulfuric acid and sodium deuteroxide, can also be employed under specific anaerobic conditions to prevent proton-deuterium exchange.
Purification and Isolation Strategies for Analytical Standards
Achieving the high degree of purity required for an analytical standard (>95%) is a critical final step. lgcstandards.com Impurities, including residual starting materials, byproducts from side reactions (like the monosulfated version), or excess salts from neutralization, must be removed.
Common Purification Techniques:
Recrystallization : This is a fundamental technique for purifying solid compounds. The crude Bisphenol A Bissulfate-d6 Disodium Salt can be recrystallized from solvent systems such as aqueous ethanol (B145695) to remove impurities. chemicalbook.com For disodium salts of sulfonated aromatics, a process of "salting out" can be used, where a high concentration of a salt like sodium chloride is added to an aqueous solution of the product to force its precipitation. researchgate.netresearchgate.net
Preparative High-Performance Liquid Chromatography (HPLC) : For achieving the highest purity, semipreparative HPLC is the method of choice. usask.ca This chromatographic technique separates the target compound from any closely related impurities based on differential partitioning between a mobile and stationary phase, allowing for the collection of highly pure fractions of the desired product.
Washing/Rinsing : Post-synthesis rinsing with a solvent like ethanol can be effective in reducing the content of inorganic salt byproducts, such as sodium sulfate, to less than 0.1%.
After purification, the identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. usask.camdpi.com Proper storage under desiccated and inert conditions is vital to prevent hydrolytic degradation, where the compound can revert to BPA and sodium sulfate.
Considerations for Personalized Synthesis and Research Requirements
The demand for custom-synthesized, high-purity this compound stems from its essential role as an internal standard in quantitative bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
Key Research-Driven Considerations:
Correction for Analytical Variability : In complex biological samples like plasma, urine, or tissue, the extraction efficiency of an analyte can vary significantly between samples. nih.gov An ideal stable isotope-labeled internal standard (SIL-IS) behaves chemically and physically almost identically to its non-labeled counterpart, meaning it experiences the same losses during sample preparation and the same ionization suppression or enhancement effects in the mass spectrometer. szabo-scandic.comrsc.org This allows for the accurate correction of these variations, leading to precise and reliable quantification.
Avoiding Contamination Interference : BPA is a ubiquitous environmental contaminant found in many laboratory plastics and reagents, which can lead to falsely elevated measurements of the analyte. nih.gov By using a deuterated BPA standard and dosing material in toxicology or metabolism studies, researchers can distinguish between the administered dose and background contamination. nih.govsci-hub.se
Isotopic Purity and Stability : For a SIL-IS to be effective, it must have high isotopic purity. If the standard contains a significant percentage of the unlabeled analyte, it will artificially inflate the measured concentration of the target compound. youtube.com Furthermore, the deuterium labels must be placed on positions of the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix under the analytical conditions. youtube.com The methyl groups on the propane bridge of BPA are generally stable positions for deuteration.
These factors underscore the need for meticulous synthesis and purification to produce a standard that meets the rigorous requirements of modern analytical research for therapeutic drug monitoring, pharmacokinetic evaluations, and human biomonitoring studies. nih.gov
Advanced Analytical Methodologies Utilizing Bisphenol a Bissulfate D6 Disodium Salt As a Research Tool
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of BPA and its conjugates, offering high sensitivity and selectivity. The use of isotopically labeled internal standards like Bisphenol A bissulfate-d6 disodium (B8443419) salt is integral to the development of robust and reliable LC-MS/MS methods.
Development and Validation of LC-MS/MS Methods for Bisphenol A Conjugates
The development of LC-MS/MS methods for BPA conjugates involves meticulous validation to ensure accuracy and reliability for assessing human exposure. nih.gov These methods are designed for the simultaneous quantification of free BPA and its conjugated forms, such as BPA glucuronide, in complex matrices like human urine, blood, and amniotic fluid. nih.govresearchgate.netnih.gov The validation process for these analytical methods adheres to stringent guidelines, ensuring their suitability for regulatory and research applications. fda.gov
A key aspect of method development is the ability to detect low levels of BPA, which is critical given its potential endocrine-disrupting effects at low concentrations. nih.gov For instance, a validated LC-MS method for determining BPA in human amniotic fluid achieved a limit of detection (LOD) of 0.1 ng/mL and a limit of quantification (LOQ) of 0.3 ng/mL from a 500 μL sample. nih.gov Similarly, methods for analyzing infant formula have been developed with a limit of detection of 7.80 µg/kg and a limit of quantification of 31.3 µg/kg in dry powder. thermofisher.com
The validation of these methods typically includes establishing linearity over a specific concentration range. For example, calibration curves for BPA have been shown to be linear from 1 to 100 ng/mL, and for BPA-glucuronide from 10 to 1000 ng/mL. nih.gov The precision and accuracy of these methods are also rigorously assessed to ensure reliable quantification. dphen1.com
The table below summarizes key validation parameters from a representative LC-MS/MS method for BPA analysis.
| Validation Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 2.01 ng/g |
| Limit of Quantitation (LOQ) | 5.02 ng/g |
| Accuracy | Within ±8% of nominal concentrations |
| Precision (%RSD) | <10% |
Optimization of Chromatographic Separation Conditions
Optimizing chromatographic separation is critical for distinguishing BPA and its conjugates from other compounds in a sample. This is often achieved using a gradient elution with a mobile phase typically consisting of water and an organic solvent like acetonitrile or methanol. nih.govdphen1.comnih.gov The gradient program is carefully controlled to ensure the effective separation of analytes. For example, a typical gradient might start with a low percentage of the organic solvent, which is gradually increased to elute the compounds of interest. nih.gov
The choice of the chromatographic column is also a significant factor. Columns with specific chemical properties, such as a pentafluorophenyl propyl or a C18 core-shell column, are often used to achieve the desired separation. nih.govepa.gov The column's dimensions and particle size are selected to enhance separation efficiency and reduce analysis time. nih.govepa.gov For instance, a method for analyzing BPA in infant formula was developed with a run time of only 5.6 minutes. thermofisher.com
The table below illustrates a typical gradient program for the chromatographic separation of BPA.
| Time (minutes) | Mobile Phase A (Water) % | Mobile Phase B (Acetonitrile/Methanol) % |
| 0.0 - 2.0 | 80 | 20 |
| 2.0 - 5.0 | 5 | 95 |
| 5.0 - 8.0 | 5 | 95 |
| 8.0 - 9.0 | 80 | 20 |
| 9.0 - 12.0 | 80 | 20 |
Mass Spectrometric Detection Strategies (e.g., ESI, SRM, MRM)
Mass spectrometric detection provides the high selectivity and sensitivity required for trace-level analysis of BPA. Electrospray ionization (ESI) is a commonly employed technique to ionize BPA and its analogs before they enter the mass spectrometer. nih.govtandfonline.com This is often operated in the negative ion mode for BPA analysis. nih.govthermofisher.com
Tandem mass spectrometry (MS/MS) techniques, such as selected reaction monitoring (SRM) and multiple reaction monitoring (MRM), are used for quantification. dphen1.com In these methods, a specific precursor ion of the analyte is selected and fragmented, and then one or more specific product ions are monitored. This highly selective process minimizes interference from the sample matrix. fda.gov For example, in the analysis of BPA, the transition of the precursor ion at m/z 227.0 to the product ion at m/z 212.1 is often monitored. researchgate.net
The table below lists typical mass spectrometric parameters for the analysis of various bisphenols.
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (V) |
| BPS | 249 | 108, 156, 185 | 60 |
| BPF | 199 | 93, 105 | 50 |
| BPA | 227 | 213 | 59 |
| BPB | 241 | 212, 226, 265 | 40 |
Application of Isotopic Dilution Mass Spectrometry for Quantification
Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification in analytical chemistry. This technique involves adding a known amount of an isotopically labeled internal standard, such as Bisphenol A bissulfate-d6 disodium salt, to the sample at the beginning of the analytical process. vulcanchem.com The labeled standard has nearly identical chemical and physical properties to the native analyte, so it experiences the same losses during sample preparation and analysis. vulcanchem.com
By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined. This approach effectively corrects for any variations in extraction efficiency or instrument response. researchgate.net Deuterated or 13C-labeled versions of BPA are commonly used as internal standards in these methods. nih.govthermofisher.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is another powerful technique for the analysis of BPA. However, due to the polar nature of BPA, a derivatization step is typically required to make it more volatile and suitable for GC analysis.
Development and Validation of GC-MS/MS Methods for Derivatized Bisphenol A Species
The development of GC-MS/MS methods for BPA involves a derivatization step to improve its chromatographic properties and sensitivity. dphen1.com Silylation is a common derivatization technique where the polar hydroxyl groups of BPA are replaced with less polar trimethylsilyl groups. dphen1.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. dphen1.comdphen1.com
The validation of these methods ensures their reliability for quantifying BPA in various samples. This includes assessing parameters such as linearity, precision, and the limits of detection and quantification. For example, a validated method for analyzing six bisphenols in paper products showed good linearity (R² > 0.9965) and precision, with relative standard deviations below 16.6%. dphen1.com The limits of detection for the different bisphenols in this method ranged from 0.23 to 2.70 µg kg⁻¹ of paper. dphen1.com
Isotope dilution is also employed in GC-MS/MS methods to ensure accurate quantification, with deuterated BPA analogs serving as internal standards. nih.gov The derivatized analytes are then separated on a capillary column and detected by mass spectrometry, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance selectivity. nih.govresearchgate.net
The table below provides an overview of common derivatization agents used in GC-MS analysis of BPA.
| Derivatization Agent | Abbreviation | Resulting Derivative |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether |
| Bromoacetonitrile | BAN |
Strategies for Sample Derivatization to Enhance Detectability
Derivatization is a critical technique in analytical chemistry to modify an analyte, such as bisphenol A (BPA) and its analogs, to improve its analytical performance. For gas chromatography-mass spectrometry (GC-MS), derivatization enhances the volatility and thermal stability of polar compounds like bisphenols, which contain hydroxyl groups. dphen1.com Silylation is a widely used derivatization reaction that replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group, resulting in more volatile and stable derivatives. dphen1.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-tert-butyldimethylsilyl-N-methyltrifluoroacetimide (MTBSTFA). dphen1.com The derivatization process with BSTFA is noted for its simplicity, low solvent consumption, and rapid reaction with hydroxyl groups. dphen1.com For instance, a fast silyl derivatization technique using BSTFA in acetone (B3395972) has been shown to quantitatively complete the reaction within 15 seconds at room temperature. nih.gov
In liquid chromatography-mass spectrometry (LC-MS), derivatization can significantly enhance the ionization efficiency and, consequently, the detection sensitivity of bisphenols. nih.gov Dansyl chloride is a common derivatization reagent that has been shown to increase the detection sensitivity of bisphenols by one to more than four orders of magnitude. acs.orgnih.gov Another effective reagent is pyridine-3-sulfonyl chloride, which offers an advantage over dansyl chloride by producing analyte-specific product ions in MS/MS fragmentation, thereby reducing interferences from complex sample matrices. nih.goveuropa.eu
The choice of derivatization strategy can have a substantial impact on the limit of detection (LOD). For example, in a GC-MS analysis of BPA, direct analysis yielded an LOD of 600 ppb. However, after derivatization with BSTFA + 1% TMCS, the LOD improved to 57 ppb. researchgate.net
Table 1: Common Derivatization Reagents for Bisphenol Analysis
| Reagent | Analytical Technique | Purpose | Reference |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Increases volatility and thermal stability | dphen1.comnih.govresearchgate.net |
| Dansyl Chloride | LC-MS | Enhances ionization efficiency and sensitivity | acs.orgnih.govnih.gov |
| Pyridine-3-sulfonyl Chloride | LC-MS | Enhances ionization efficiency and specificity | nih.goveuropa.eu |
Quantification via Stable Isotope Labeled Internal Standards in GC-MS/MS
Stable isotope dilution analysis (SIDA) is a highly accurate method for quantifying analytes in complex matrices. This technique involves adding a known amount of a stable isotope-labeled version of the analyte, such as Bisphenol A-d6 (BPA-d6), to the sample at an early stage of the sample preparation process. nih.govepa.gov This internal standard (IS) behaves chemically and physically identically to the native analyte throughout extraction, cleanup, and analysis. oup.com By measuring the ratio of the native analyte to the isotopically labeled internal standard using mass spectrometry, accurate quantification can be achieved, as it compensates for sample loss during preparation and for matrix effects that can suppress or enhance the instrument's signal. nih.gov
For example, in the analysis of BPA in food and beverage samples, BPA-d16 is added as an internal standard before extraction. oup.com The quantification is then performed by monitoring the specific precursor-to-product ion transitions for both the native BPA and the labeled BPA-d16 in multiple reaction monitoring (MRM) mode on a tandem mass spectrometer. rsc.orgnih.gov The use of deuterated BPA as a dosing material in pharmacokinetic studies also helps to circumvent issues of background contamination from environmental BPA, which is ubiquitous in laboratory supplies. nih.gov This approach allows for the highly sensitive quantification of both the active aglycone and the deactivated conjugated forms of BPA. nih.gov
The selection of appropriate precursor and product ions for both the analyte and the internal standard is crucial for the specificity and sensitivity of the GC-MS/MS or LC-MS/MS method. nih.govnih.gov
Table 2: Example of MRM Transitions for BPA and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
|---|---|---|---|
| Bisphenol A (BPA) | 227.1 | 212.1 | Quantifier |
| Bisphenol A (BPA) | 227.1 | 133.1 | Qualifier |
Sample Preparation and Matrix Effects in Complex Research Matrices
Solid Phase Extraction (SPE) Techniques for Isolation and Pre-concentration
Solid Phase Extraction (SPE) is a widely used sample preparation technique for the isolation and pre-concentration of bisphenols from various complex matrices such as environmental and biological samples. arcjournals.orgpocketdentistry.comresearchgate.netmdpi.com This method offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, analysis time, and labor costs. nih.gov SPE has seen rapid development for the extraction and purification of bisphenols in diverse environmental samples. nih.gov
A variety of sorbents are employed in SPE for bisphenol analysis, with the choice depending on the specific analytes and the sample matrix. These include ordered mesoporous silicon, carbon nanomaterials, metal-organic frameworks, and cyclodextrins, which offer large surface areas and good adsorption performance. nih.gov Molecularly imprinted polymers (MIPs) and mixed-mode ion-exchange polymers are utilized to enhance the selectivity of the extraction process. nih.gov
In practice, the SPE procedure typically involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analytes of interest with a small volume of an appropriate solvent. researchgate.netanalis.com.my For instance, a method for analyzing bisphenols in human breast milk combined dispersive solid-phase extraction (d-SPE) with SPE for cleanup. nih.gov Similarly, an SPE method was developed for the determination of bisphenols in human urine samples. nih.gov
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is a conventional and effective method for extracting bisphenols from aqueous and solid samples. arcjournals.orgresearchgate.netmdpi.comunam.mx The technique relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. acs.orgacs.org Dichloromethane is a commonly used solvent for the LLE of bisphenol A from water samples. oup.comnih.gov
While effective, traditional LLE can be time-consuming and require large volumes of organic solvents. unam.mx To address these drawbacks, miniaturized versions of LLE have been developed, such as micro-liquid-liquid extraction and dispersive liquid-liquid microextraction (DLLME). oup.comnih.gov DLLME is a rapid and efficient microextraction technique where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution of fine droplets that provides a large surface area for extraction. nih.gov This method is characterized by a short extraction time, low cost, and a high enrichment factor. nih.gov
Mitigation of Analytical Interferences and Background Contamination using Deuterated Standards
A significant challenge in the trace analysis of bisphenols is the potential for analytical interferences from the sample matrix and background contamination from laboratory equipment and reagents. nih.gov The ubiquitous nature of BPA in plastic products makes it a common laboratory contaminant, which can lead to false-positive results, especially at low concentration levels. nih.gov
The use of stable isotope-labeled internal standards, such as this compound, is a highly effective strategy to mitigate these issues. By adding the deuterated standard to the sample at the beginning of the analytical process, it experiences the same matrix effects (ion suppression or enhancement) and potential for loss during sample preparation as the native analyte. nih.gov The ratio of the native analyte to the labeled standard remains constant, allowing for accurate quantification even in the presence of these interferences. nih.gov
For example, a study on the quantification of deuterated BPA in rat serum, tissues, and excreta highlighted the utility of using a labeled dosing material to circumvent contamination issues and enable high-sensitivity measurements. nih.gov In another study analyzing six bisphenols in urine, strong signal suppression from the matrix was observed, but the use of deuterated internal standards for BPA and BPS effectively corrected for this variability. nih.gov
Method Validation and Quality Assurance in Analytical Research
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the quantification of bisphenols, validation involves assessing several key parameters to demonstrate the method's reliability, accuracy, and precision. researchgate.netpeerj.com
Key validation parameters include:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. peerj.com
Linearity: The range over which the instrument response is directly proportional to the analyte concentration. Calibration curves are prepared to assess linearity, and a high coefficient of determination (R²) is desired. researchgate.netanalis.com.my
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netanalis.com.my
Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD) of replicate measurements. peerj.com
Accuracy: The closeness of the mean test results to the true value, often assessed through recovery studies on spiked samples. peerj.com
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Matrix Effect: The effect of co-eluting, interfering substances from the sample matrix on the ionization of the target analyte. peerj.com
For example, a validated method for detecting bisphenols in surface water reported recoveries greater than 90%, accuracy between 80% and 115%, and an RSD below 11.03%. researchgate.net The LOQ ranged from 10.0 to 50.0 ng L⁻¹, and the LOD ranged from 0.87 to 5.72 ng L⁻¹. researchgate.net Quality assurance measures, such as the analysis of blank and spiked control samples, are integral to ensuring the ongoing reliability of the analytical data. peerj.com
Table 3: Compound Names
| Compound Name | Abbreviation |
|---|---|
| Bisphenol A | BPA |
| This compound | |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA |
| Trimethylchlorosilane | TMCS |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetimide | MTBSTFA |
| Dansyl chloride | |
| Pyridine-3-sulfonyl chloride | |
| Bromoacetonitrile | BAN |
| Bisphenol A-d6 | BPA-d6 |
| Bisphenol A-d16 | BPA-d16 |
| Dichloromethane | |
| Bisphenol S | BPS |
| 4-Phenylphenol |
Establishment of Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)
The use of this compound as an internal standard is fundamental to establishing the linearity of an analytical method. Calibration curves are constructed by analyzing a series of standards containing known concentrations of the analyte (e.g., BPA) and a constant concentration of the deuterated internal standard. The linearity of the method is then evaluated by the correlation coefficient (R²) of the resulting calibration curve.
Detailed Research Findings:
Numerous studies have demonstrated excellent linearity for methods quantifying BPA and its analogs using deuterated internal standards. For instance, a method for analyzing BPA in soft drinks reported a determination coefficient (R²) of 0.994. nih.gov Another study analyzing BPA in water samples achieved a linear relationship with an R² of 0.958. researchgate.net In the analysis of canned tuna, a linear range from 1 ng/mL to 1200 ng/mL was established with a correlation coefficient (r) of 0.9989. fda.gov Furthermore, a study on plant-based beverages reported linearity with a correlation coefficient R > 0.99 for BPA and its analogs. researchgate.net
The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
Interactive Data Table: Linearity, LOD, and LOQ in Various Matrices
| Matrix | Analyte(s) | Linearity (R²) | LOD | LOQ |
| Soft Drinks | BPA | 0.994 | 0.001 ng/mL | 0.0035 ng/mL |
| Bottled and Wastewater | BPA | 0.958 | 1 µg/L | - |
| Canned Tuna | BPA | 0.9978 (r² of 0.9989) | 2.01 ng/g | 5.02 ng/g |
| Plant-Based Beverages | BPA, BPB, BPS | > 0.99 | 0.24 ng/mL | 0.78 ng/mL |
| Human Urine | Multiple EDCs | Good | - | - |
| Seawater | BPA | 0.99943 & 0.99921 | 0.004 µg/L | 0.013 µg/L |
Data synthesized from multiple research findings. nih.govresearchgate.netfda.govnih.govmdpi.commdpi.com
Assessment of Analytical Precision (Repeatability and Reproducibility)
Analytical precision refers to the closeness of repeated measurements and is typically assessed at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision). Repeatability is evaluated by analyzing the same sample multiple times on the same day, under the same conditions. Reproducibility is assessed by analyzing the same sample on different days, often by different analysts or using different equipment. The precision is usually expressed as the relative standard deviation (RSD).
Detailed Research Findings:
Methodologies employing deuterated internal standards like this compound consistently demonstrate high precision. A study on the analysis of various endocrine-disrupting chemicals in human urine reported a matrix effect precision of less than 14.2%. nih.gov In the analysis of plant-based beverages, the repeatability (RSDr) was in the range of 6.4%-13.2%, and the intermediate precision (RSDR) was between 8.1% and 14.1%. mdpi.com For the determination of BPA in soft drinks, the RSD was found to be 12.3%. nih.gov Another study on canned foods reported RSDs of 2%–13%. researchgate.net
Interactive Data Table: Analytical Precision in Different Studies
| Matrix | Analyte(s) | Repeatability (RSD %) | Reproducibility (RSD %) |
| Plant-Based Beverages | BPA, BPB, BPS | 6.4 - 13.2 | 8.1 - 14.1 |
| Soft Drinks | BPA | 12.3 | - |
| Canned Foods | BPA | 2 - 13 | - |
| Human Urine | Multiple EDCs | < 14.2 (within-run) | < 14.2 (between-run) |
| Canned Tuna | BPA | 1 - 12 | - |
Data compiled from various research articles. nih.govfda.govnih.govmdpi.comresearchgate.net
Evaluation of Recovery Rates and Process Efficiency
Recovery is a measure of the analytical method's accuracy and indicates the proportion of the analyte that is successfully extracted and quantified from the sample matrix. It is determined by analyzing spiked samples, where a known amount of the analyte is added to a blank matrix. Process efficiency takes into account both the recovery of the analyte and the efficiency of the internal standard.
Detailed Research Findings:
The use of deuterated internal standards is crucial for correcting for matrix effects and losses during sample preparation, leading to accurate recovery assessments. In a study analyzing BPA in bottled and wastewater, percent recovery results were calculated as 99.4 ± 0.7% and 99.9 ± 0.8%, respectively. rsc.org A method for determining BPA in soft drinks reported a recovery rate of 92.5%. nih.gov For the analysis of various bisphenols in wastewaters and surface water, recoveries ranged from 80-120%. researchgate.net Another study on human urine samples achieved acceptable recoveries of 75.6–102.4%. nih.gov
Interactive Data Table: Recovery Rates Across Various Matrices
| Matrix | Analyte(s) | Spiking Level(s) | Recovery Rate (%) |
| Bottled Water | BPA | 223.8 ng/g | 99.4 ± 0.7 |
| Wastewater | BPA | 169.9 ng/g | 99.9 ± 0.8 |
| Soft Drinks | BPA | Not specified | 92.5 |
| Wastewaters & Surface Water | Bisphenols | 5 ng/L to 10 µg/L | 80 - 120 |
| Human Urine | Multiple EDCs | Three levels | 75.6 - 102.4 |
| Canned Sardine | BPA | 0.5-10 mg/L | 85 |
| Canned Lychee | BPA | 0.5-10 mg/L | 93 |
| Canned Tuna | BPA | 6, 60, 120 ng/g | 80 - 103 |
Data sourced from multiple scientific publications. nih.govfda.govresearchgate.netnih.govrsc.org
Inter-laboratory Harmonization and Standardization Initiatives
Inter-laboratory harmonization is essential for ensuring the comparability and reliability of analytical results across different laboratories. This is often achieved through inter-laboratory comparison (ILC) exercises or proficiency testing (PT) schemes, where participating laboratories analyze the same samples and their results are compared against a reference value.
Detailed Research Findings:
The European Union Reference Laboratory for Food Contact Materials (EURL-FCM) organizes ILCs to ensure the quality and comparability of data from National Reference Laboratories (NRLs). europa.eu One such exercise focused on the determination of bisphenols in food contact materials. bfr-meal-studie.deresearchgate.net These studies are crucial for validating and harmonizing analytical methods. A German NRL-FCM organized an ILC to assess the capabilities of official control laboratories in determining BPA and Bisphenol S (BPS) from recycled cardboard food contact materials. bfr-meal-studie.deresearchgate.net The results of these comparisons help identify discrepancies in analytical procedures and promote the adoption of standardized and robust methods, where the use of appropriate internal standards like this compound is a key component for achieving accurate and comparable results.
Application of Bisphenol a Bissulfate D6 Disodium Salt in Metabolic Research Methodologies
Elucidation of Biotransformation Pathways of Bisphenol A
The use of deuterated standards like Bisphenol A Bissulfate-d6 Disodium (B8443419) Salt is fundamental to accurately trace and quantify the metabolic conversion of the parent compound, Bisphenol A. This enables a detailed understanding of how the body processes and eliminates this chemical.
Biotransformation of Bisphenol A in humans and other species primarily occurs through Phase II conjugation reactions, which render the compound more water-soluble for excretion. The two principal pathways are glucuronidation and sulfation. mdpi.comnih.gov Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is the major detoxification route, accounting for approximately 90% of BPA intake. mdpi.com The remaining portion is largely metabolized through sulfation, a process mediated by sulfotransferase (SULT) enzymes. mdpi.comresearchgate.net
Research indicates that sulfation is a significant metabolic pathway, particularly for vulnerable populations such as the developing fetus. nih.gov In vitro studies using human liver cytosol have demonstrated that the sulfation of BPA follows Michaelis-Menten kinetics. nih.gov While glucuronidation is generally faster, the affinity of BPA for sulfotransferase enzymes is comparable to that for UGTs. nih.gov These conjugation reactions are considered detoxification mechanisms, as the resulting metabolites, such as BPA-glucuronide and BPA-sulfate, exhibit significantly reduced or abolished estrogenic activity compared to the parent BPA compound. nih.govresearchgate.net The liver is the primary site for these biotransformations, although metabolism also occurs in other tissues, including the intestine. mdpi.comresearchgate.net
Isotopically labeled compounds, including deuterated metabolites, are invaluable tools in metabolic research. In vitro systems, such as human and rat liver microsomes and subcellular (S9) fractions, are used to investigate the full scope of potential metabolic pathways. nih.gov The use of isotope-labeled BPA analogs in these systems is crucial for the structural elucidation of numerous metabolites. nih.gov
By introducing a known concentration of a deuterated standard, researchers can accurately differentiate between the exogenously added compound and any endogenous or contaminating non-labeled BPA. This allows for precise tracking of the metabolic conversion process. Untargeted analysis using high-resolution mass spectrometry can then detect and identify a wide array of known and previously uncharacterized Phase I and Phase II metabolites. nih.gov This comprehensive metabolic profiling provides a deeper understanding of all potential biotransformation pathways, including those that might introduce additional toxicity. nih.gov
The accurate differentiation and quantification of Bisphenol A and its metabolites, such as BPA-sulfate and BPA-glucuronide, in complex biological matrices require sensitive and selective analytical methods. The most widely used techniques are based on chromatography coupled with mass spectrometry. nih.govresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its excellent sensitivity, specificity, and precision. mdpi.comiaea.org It allows for single or multiple reaction monitoring (SRM or MRM), which provides high confidence in peak identification and quantification. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is also frequently employed, though it often requires a derivatization step to make the analytes suitable for analysis. nih.govresearchgate.net To overcome the potential loss of analytes during sample preparation and to correct for matrix effects, isotopically labeled internal standards are essential. mdpi.com Deuterated compounds like BPAd16 and, by extension, deuterated metabolites like Bisphenol A Bissulfate-d6 Disodium Salt, are frequently used for this purpose, ensuring the reliability and accuracy of the analytical results. mdpi.com
Interactive Table 1: Comparison of Analytical Methods for BPA and Metabolite Analysis
This table summarizes the primary analytical techniques used in metabolic studies of Bisphenol A.
| Technique | Principle | Key Advantages | Common Application | Reference |
|---|---|---|---|---|
| LC-MS/MS | Separates compounds by liquid chromatography and detects them by tandem mass spectrometry. | High sensitivity, high selectivity, suitable for complex matrices, allows for SRM/MRM. | Quantification of BPA and its conjugates in biological fluids (blood, urine) and food samples. | nih.govmdpi.comiaea.org |
| GC-MS | Separates volatile compounds by gas chromatography and detects them by mass spectrometry. | High sensitivity and selectivity. | Determination of low levels of BPA, often requires derivatization. | nih.govresearchgate.net |
| LC-FLD | Separates compounds by liquid chromatography and detects them by fluorescence. | High sensitivity for fluorescent compounds. | Analysis of BPA in various sample types. | nih.gov |
| Immunoassays | Uses antibodies to detect the presence of a specific substance. | Rapid screening. | Preliminary screening of samples for BPA. | nih.govresearchgate.net |
Physiologically Based Pharmacokinetic (PBPK) Modeling Methodologies
PBPK models are mathematical frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. ethz.chepa.gov These models provide a mechanistic approach to predict internal dosimetry and are crucial for extrapolating data across species and life stages. nih.gov
The development and calibration of robust PBPK models rely on high-quality pharmacokinetic data. Studies using deuterated Bisphenol A (d6-BPA) are particularly valuable for this purpose. nih.govnih.gov When human volunteers ingest d6-BPA, the resulting serum concentration time-course data for the unconjugated, active form of the compound provide direct empirical evidence for calibrating model parameters. nih.gov
This approach minimizes uncertainties that arise from dose and species extrapolations. nih.gov For instance, a PBPK model for BPA in adult humans was successfully parameterized using pharmacokinetic data from a study where subjects consumed d6-BPA in cookies. nih.gov Similarly, PBPK models for rats and non-human primates have been developed using deuterated BPA to better understand its dosimetry. nih.gov The collection of physicochemical and ADME (absorption, distribution, metabolism, and excretion) parameters for BPA and its metabolites is essential for building and refining these predictive models. fu-berlin.de
Interactive Table 2: Key Findings from PBPK Studies Using Deuterated BPA
This table highlights significant outcomes from PBPK models parameterized with deuterated BPA data.
| Study Focus | Key Finding | Significance | Reference |
|---|---|---|---|
| Human PBPK Model Development | Serum concentration data from d6-BPA ingestion provided direct evidence for model calibration. | Increased confidence in the model's ability to predict internal BPA dose metrics in the general population. | nih.gov |
| Cross-Species PBPK Modeling | Deuterated BPA was used to develop PBPK models for rats, monkeys, and humans. | Facilitated understanding of species- and age-related differences in BPA pharmacokinetics, improving extrapolation. | nih.gov |
| BPA Analog Modeling (BPS) | Data from oral exposure to deuterated BPS was used to calibrate a PBPK model for Bisphenol S. | Demonstrated the utility of deuterated compounds for parameterizing models for data-poor BPA analogs. | nih.gov |
PBPK models are inherently mechanistic, incorporating anatomical, physiological, and biochemical information into a mathematical structure. epa.govnih.gov The model consists of compartments representing real organs and tissues (e.g., liver, kidney, fat), connected by blood flow. researchgate.netethz.ch This structure allows the model to simulate the fate of a chemical based on underlying biological processes.
For BPA, these models have been crucial for interpreting its pharmacokinetic behavior. For example, PBPK modeling revealed that metabolism in the gastrointestinal tract is a critical factor in predicting the serum levels of unconjugated BPA. nih.gov The models have also helped explain species-specific differences, such as the role of biliary excretion and enterohepatic recirculation of BPA conjugates in rats, which slows their systemic clearance. nih.gov By integrating data from in vitro and in silico sources, PBPK models can predict internal tissue concentrations following various exposure routes (oral, dermal), providing a comprehensive tool for risk assessment. researchgate.netfrontiersin.org This quantitative understanding of the processes driving BPA pharmacokinetics enhances the interpretation of human biomonitoring data and the extrapolation of findings from animal studies to humans. nih.gov
Modeling of Biliary Excretion and Enterohepatic Recirculation of Conjugates
After BPA is metabolized in the liver to its conjugated forms, primarily BPA-glucuronide and BPA-sulfate, these metabolites are eliminated from the body via urine or bile. nih.gov Biliary excretion, the process of secreting substances from the liver into the bile, is a significant clearance pathway for BPA conjugates. nih.gov Once in the bile, these conjugates travel to the intestine. Here, they can either be eliminated with feces or be reabsorbed into the bloodstream, a process known as enterohepatic recirculation. nih.gov
This recirculation can extend the residence time of BPA metabolites in the body, potentially leading to deconjugation by gut bacteria and re-exposure to the parent BPA compound. nih.gov PBPK models for BPA are specifically designed to simulate this complex cycle. nih.govnih.gov These models include compartments for the liver, bile, and gastrointestinal tract, with mathematical descriptions of the rates of biliary excretion and subsequent intestinal reabsorption. nih.gov For example, modeling efforts for rats predicted that a large fraction of BPA conjugates formed in the liver is excreted into the bile and is subject to deconjugation in the gut. nih.gov The inclusion of these pathways is crucial for accurately predicting the systemic clearance and internal concentrations of BPA and its metabolites, especially following oral exposure. nih.govnih.gov
Analytical Methodologies for Metabolite Quantification in Biological Matrices
The precise quantification of BPA and its metabolites in biological samples is essential for pharmacokinetic studies and human exposure assessment. Advanced analytical methods have been developed to achieve the high sensitivity and specificity required to measure these compounds in complex biological matrices. nih.govresearchgate.netnih.gov
Analysis of Bisphenol A and its Conjugates in Animal and Human Biological Specimens (e.g., serum, urine, tissues)
The analysis of BPA and its conjugates, such as BPA-glucuronide and BPA-sulfate, in biological specimens like serum, urine, and tissues is a multi-step process involving sample preparation and instrumental detection. nih.govmdpi.comresearchgate.net Urine is a commonly used matrix because it is collected non-invasively and is the primary route of excretion for BPA metabolites. nih.gov
Sample preparation typically involves an extraction step to isolate and concentrate the analytes from the complex matrix. mdpi.comresearchgate.net Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common techniques used for this purpose. nih.govmdpi.com To measure "total BPA," a sample may undergo enzymatic hydrolysis using β-glucuronidase and sulfatase to convert the conjugated metabolites back into the parent BPA form before analysis. researchgate.net
The gold standard for the detection and quantification of BPA and its metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.net This technique offers excellent sensitivity and selectivity, allowing for the measurement of trace concentrations of these compounds. mdpi.comresearchgate.netresearchgate.net The use of isotopically labeled internal standards, such as the deuterated form of Bisphenol A bissulfate, is a standard practice to ensure accuracy by correcting for analytical variability and matrix effects. nih.gov
Below is a table summarizing findings from various research studies on the analysis of BPA and its conjugates.
| Species | Biological Matrix | Analytes Measured | Key Research Findings |
| Human | Serum, Urine | Free BPA, BPA-glucuronide, BPA-sulfate | BPA is found predominantly in its conjugated forms in urine; direct measurement of conjugates is feasible and avoids issues with contamination. nih.govresearchgate.net |
| Human | Serum | Total and Unconjugated d6-BPA | Following oral administration of deuterated BPA (d6-BPA), the unconjugated form comprised less than 1% of the total d6-BPA in blood. nih.gov |
| Rat | Serum | Unconjugated d6-BPA, Total d6-BPA | Circulating concentrations of unconjugated d6-BPA after oral dosing represent a very small fraction (~0.55%) of the total d6-BPA. nih.gov |
| Mouse | Liver | BPA and metabolites | BPA was found to affect fatty acid and glucose metabolism in the liver. nih.gov |
| Rat | Serum, Tissues | BPA, Bile Acids, Hormones | Subchronic BPA exposure was shown to interfere with the gut-liver-hormone axis, affecting bile acid and hormone levels. nih.gov |
Methodological Advancements in Distinguishing Endogenous and Exogenous Compounds
A significant analytical challenge in biomonitoring studies is the potential for sample contamination from external (exogenous) sources of BPA, which is ubiquitous in laboratory environments. nih.govresearchgate.net This contamination can lead to inaccurate, artificially inflated measurements of unconjugated BPA. nih.gov Methodological advancements have been crucial in addressing this issue and enabling the accurate distinction between the body's internal exposure and external contamination.
One major advancement is the development of analytical methods that directly quantify the conjugated metabolites of BPA (e.g., BPA-glucuronide and BPA-sulfate) without a hydrolysis step. nih.govresearchgate.net Since these conjugates are formed in vivo (within the body), their measurement is not susceptible to external contamination from parent BPA, making them more reliable biomarkers of exposure. nih.gov
The most definitive methodological advancement for distinguishing between internal and external sources is the use of stable isotope-labeled tracers in pharmacokinetic studies. nih.gov In these studies, subjects are administered BPA that has been labeled with heavy isotopes, such as deuterium (B1214612) (in d6-BPA) or Carbon-13. frontiersin.orgnih.gov Analytical instruments like LC-MS/MS can differentiate between the labeled (exogenous, administered) BPA and the unlabeled, background (endogenous or background environmental) BPA. nih.gov This approach allows for precise characterization of the absorption, metabolism, and excretion of a specific dose without interference from a person's everyday background exposure. nih.gov
Analytical Utility in Environmental Transformation Studies
Quantitative Analysis of Bisphenol A and its Metabolites in Environmental Samples
Accurate and reliable quantification of BPA and its metabolites in diverse environmental samples is essential for assessing exposure levels, understanding environmental fate, and evaluating the effectiveness of remediation strategies. The development of robust analytical methods is therefore a critical area of research.
The development of analytical methods for BPA quantification must account for the wide range of concentrations and the complexity of different environmental matrices. Water samples, such as river water and wastewater, and solid samples, like sewage sludge and sediment, present unique analytical challenges.
For water samples, solid-phase extraction (SPE) is a commonly used technique to pre-concentrate the analytes and remove interfering substances prior to instrumental analysis. researchgate.net In SPE, the water sample is passed through a cartridge containing a solid sorbent that retains the analytes of interest. The analytes are then eluted with a small volume of an organic solvent, resulting in a cleaner and more concentrated extract. soeagra.com
For solid matrices like sludge, more rigorous extraction techniques are required. Microwave-assisted extraction (MAE) has been shown to be an efficient method for extracting BPA from sludge samples. mdpi.com In MAE, the sample is heated with a solvent in a sealed vessel using microwave energy, which accelerates the extraction process. The use of a deuterated internal standard, such as BPA-d16, added before extraction is crucial for accurate quantification in these complex matrices, as it compensates for variations in extraction efficiency and matrix effects. mdpi.com
Following extraction and cleanup, the samples are typically analyzed by GC-MS or LC-MS/MS. The choice of analytical technique depends on the specific requirements of the study, including the desired sensitivity and the range of analytes to be measured.
Interactive Table: Method Validation Parameters for BPA Analysis in Environmental Matrices
| Matrix | Extraction Method | Analytical Technique | Internal Standard | Recovery (%) | Limit of Quantification (LOQ) |
|---|---|---|---|---|---|
| River Water | Solid-Phase Extraction | LC-MS/MS | BPA-d6 | >90% | 1-5 ng/L |
| Wastewater | Solid-Phase Extraction | GC-MS | BPA-d16 | 87-133% | 1-50 ng/L nih.gov |
| Sewage Sludge | Microwave-Assisted Extraction | GC-MS | BPA-d16 | High recovery | Varies with matrix |
A significant pathway for the entry of BPA into the environment is through its release and migration from consumer products, particularly polycarbonate plastics and epoxy resins used in food and beverage containers. nih.gov Assessing the extent of this migration is crucial for understanding human and environmental exposure.
Analytical studies have been conducted to quantify the migration of BPA from various types of reusable drinking bottles into water. nih.gov These studies often involve filling the containers with water and storing them under different conditions (e.g., room temperature, boiling) for specified periods. nih.gov The water is then collected and analyzed for BPA content.
The use of isotope dilution methods is particularly valuable in these studies to ensure accurate quantification of the migrated BPA. For example, an isotope dilution headspace solid-phase microextraction and GC-MS method has been successfully used to study BPA migration from polycarbonate bottles. nih.gov Such studies have demonstrated that factors like temperature can significantly influence the rate of BPA migration. For instance, migration levels of BPA in water from polycarbonate bottles heated at 70°C were found to range from 228 to 521 µg/L after six days. nih.gov The average migration rates under these conditions were reported to be between 1.84 and 4.83 ng/cm²/h. nih.gov
These analytical approaches provide valuable data for risk assessment and for the development of regulations regarding the use of BPA in consumer products. The findings from such studies also inform consumers about the potential for BPA exposure from everyday items.
Future Directions in Research Applications of Bisphenol a Bissulfate D6 Disodium Salt
Integration with Advanced Multi-Omics Approaches in Mechanistic Studies
The future of toxicology research lies in a systems-biology approach, where multi-omics platforms are integrated to provide a holistic view of cellular and organismal responses to chemical exposures. The use of Bisphenol A Bissulfate-d6 Disodium (B8443419) Salt is integral to the precision and accuracy of these sophisticated studies. By administering deuterated BPA (d6-BPA), from which the bissulfate metabolite is formed, researchers can confidently trace its metabolic pathways and correlate its presence with specific molecular changes. nih.govdphen1.com
Multi-omics involves the simultaneous analysis of the genome, transcriptome (mRNAs), proteome (proteins), and metabolome (metabolites) to understand the complex interactions that underlie a biological response. nih.gov In the context of BPA research, this approach allows scientists to move beyond simple exposure assessment to understanding the precise mechanisms of action. For instance, studies have utilized these techniques to explore how BPA exposure perturbs metabolic pathways and gene expression. nih.govnih.govmdpi.com
Transcriptomics: Studies using RNA-sequencing have revealed that BPA exposure can alter the expression of genes associated with post-transcriptional and cell cycle regulation. nih.gov The use of a d6-labeled standard ensures that the observed changes are a direct result of the experimental exposure.
Proteomics: Proteome profiling can identify changes in protein expression following BPA exposure, offering insights into altered cellular functions. nih.gov
Metabolomics: High-resolution metabolomics (HRM) is a powerful technique for screening a wide array of small molecules in biological samples. nih.govnih.gov Untargeted HRM studies have successfully identified metabolic perturbations associated with BPA exposure in pregnant women, linking the chemical to disruptions in steroid hormone biosynthesis, amino acid metabolism, and xenobiotic metabolism. nih.govnih.gov The integration of d6-labeled standards is crucial for quantifying the exact levels of BPA metabolites and linking them to these systemic changes.
The table below illustrates how d6-labeled BPA metabolites contribute to different omics fields to elucidate mechanistic pathways.
| Omics Field | Research Application with d6-BPA Metabolites | Example Research Finding |
| Transcriptomics | Linking specific BPA metabolite levels to changes in gene expression patterns. | Altered mRNA expression of genes involved in cell cycle regulation and post-transcriptional regulation. nih.gov |
| Proteomics | Identifying proteins whose expression is significantly altered in response to quantified BPA metabolite exposure. | Identification of nine differentially expressed proteins in human retinoblastoma cells after long-term, low-dose BPA exposure. nih.gov |
| Metabolomics | Accurately profiling endogenous metabolite changes (e.g., amino acids, lipids) that correlate with the concentration of tracked d6-BPA metabolites. | Perturbation of aromatic amino acid metabolism, steroid biosynthesis, and lysine (B10760008) metabolism. nih.govnih.govnih.gov |
Development of Novel Analytical Platforms for High-Throughput Metabolite Profiling
The demand for more sensitive and rapid analysis of BPA and its metabolites has driven significant innovation in analytical chemistry. nih.gov Future research will increasingly rely on novel analytical platforms capable of high-throughput screening to process large numbers of samples efficiently, which is essential for large-scale epidemiological and biomonitoring studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantification of BPA and its metabolites, including the bissulfate conjugate. nih.govnih.gov The use of Bisphenol A Bissulfate-d6 Disodium Salt as an internal standard in these assays is critical for correcting variations in instrument response and sample preparation, thereby ensuring high accuracy and reproducibility. nih.govnih.gov
Future developments are focused on enhancing both the speed and sensitivity of these platforms:
High-Resolution Metabolomics (HRM): HRM platforms, often using Orbitrap or quadrupole-time-of-flight (Q-TOF) mass spectrometers, allow for the untargeted screening of thousands of metabolites simultaneously. dphen1.comnih.gov This approach helps in discovering novel biomarkers of BPA exposure and effect.
Paper-Based Analytical Devices (PADs): For rapid, low-cost screening, researchers are developing novel platforms like PADs. researchgate.net While currently more focused on the parent compound, future iterations could be adapted for its metabolites, providing a tool for field studies and resource-limited settings.
Automated Extraction Methods: Techniques like online solid-phase extraction (SPE) and vortex-assisted liquid-liquid extraction (VALLME) are being developed to be faster, consume fewer solvents, and be more environmentally friendly, facilitating high-throughput sample processing. amecj.com
The following table compares key analytical platforms used in the analysis of BPA metabolites.
| Analytical Platform | Key Advantage(s) | Role of d6-Labeled Standard |
| LC-MS/MS | High sensitivity, high specificity, established as a gold standard for quantification. nih.govnih.gov | Essential internal standard for accurate quantification, correcting for matrix effects and instrument variability. nih.gov |
| High-Resolution MS (e.g., Q-TOF) | Enables untargeted analysis, structural elucidation of unknown metabolites, and pathway analysis. dphen1.com | Crucial for confirming the identity of d6-labeled metabolites and distinguishing them from a complex background matrix. dphen1.com |
| Gas Chromatography-MS (GC-MS) | Effective for certain applications, often requires derivatization of the analyte. researchgate.netsci-hub.se | Distinguishes administered d8-BPA from environmental BPA contamination. sci-hub.se |
| Immunoassays/Sensors | Rapid screening, potential for point-of-care devices. nih.govresearchgate.net | Primarily used in the development and validation stages to confirm the accuracy of the new method against a reference method. |
Refinement of Isotopic Labeling Strategies for Complex Research Questions
Isotopic labeling is a powerful technique that allows researchers to trace molecules through complex biological and environmental systems. musechem.com The use of deuterated (d6) BPA is a classic example, employed to differentiate an experimental dose from ubiquitous background contamination. nih.govsci-hub.se However, the future of this field lies in more sophisticated labeling strategies to answer increasingly complex research questions.
Current and future refinements in isotopic labeling include:
Site-Specific Labeling: Instead of uniformly labeling a molecule, isotopes can be placed at specific atomic positions. nih.gov This allows researchers to investigate the mechanisms of metabolic reactions. For example, by observing whether a deuterium (B1214612) atom is lost during a specific hydroxylation step, one can infer the enzymatic mechanism at play. dphen1.com
Multi-Isotope Labeling: Using a combination of different stable isotopes (e.g., ¹³C and ²H) on the same or different molecules can help dissect intricate metabolic networks and interactions between different pathways.
Addressing the "Isotope Effect": A key consideration is whether the heavier isotope alters the rate of chemical reactions. While often minimal for deuterium in MS-based quantification, understanding and accounting for any potential kinetic isotope effects is a continuous area of refinement to ensure the labeled molecule behaves identically to its native counterpart. nih.gov
These refined strategies enable researchers to ask more detailed questions, such as identifying the specific enzymes responsible for BPA metabolism or determining the stability of different parts of the molecule within a cell. dphen1.comnih.gov
| Labeling Strategy | Description | Research Question Addressed |
| Uniform Deuterium Labeling (e.g., d6) | Multiple hydrogen atoms are replaced with deuterium. | What is the overall absorption, distribution, metabolism, and excretion (ADME) of the compound, distinguished from background? nih.govresearchgate.net |
| Site-Specific Labeling | An isotope is placed at a single, known position in the molecule. nih.gov | Which specific chemical bond is broken or formed during a metabolic transformation? dphen1.com |
| Precursor Labeling | A labeled precursor is supplied to a biological system to be incorporated into larger molecules. nih.gov | Which endogenous metabolic pathways are directly interacting with or impacted by the compound? |
Contribution to Standardized Reference Materials for Global Research Initiatives
The global nature of chemical exposure and the need for international regulations necessitate a high degree of consistency and comparability in research data. mdpi.comwri.org this compound plays a vital role in this effort as a component of standardized reference materials.
A certified reference material (CRM) is a substance with one or more property values that are sufficiently homogeneous and well-established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials. sigmaaldrich.comsigmaaldrich.com
The contributions of labeled standards like this compound to global research initiatives include:
Ensuring Inter-Laboratory Comparability: When laboratories worldwide participate in biomonitoring studies, using a common CRM ensures that their results are comparable, which is fundamental for global health assessments and regulatory actions like those considered by the European Food Safety Authority (EFSA). isotope.comresearchgate.net
Method Validation and Quality Control: Laboratories use CRMs to validate the accuracy and precision of their analytical methods, ensuring that the data they produce is reliable. sigmaaldrich.comfda.gov
Supporting Regulatory Science: Regulatory bodies rely on high-quality, standardized data to establish safe exposure limits for chemicals like BPA. isotope.com The availability of CRMs for BPA and its metabolites is a prerequisite for generating the robust data needed to inform these critical public health decisions. nih.gov
The development and dissemination of CRMs for BPA metabolites are essential for building a coherent global understanding of BPA exposure and its potential health implications, preventing regrettable substitution with other potentially harmful bisphenols, and supporting fair international trade standards for products like food packaging. mdpi.comnih.govpaho.org
Q & A
Q. What is the role of isotopic labeling (d6) in Bisphenol A Bissulfate-d6 Disodium Salt, and how does it enhance analytical accuracy?
The deuterium (d6) labeling in this compound serves as an internal standard in mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) workflows. The isotopic substitution minimizes matrix effects and ion suppression, enabling precise quantification of unlabeled bisphenol A derivatives in complex biological or environmental samples. Researchers should prepare calibration curves using known ratios of labeled and unlabeled analogs to correct for recovery rates and instrument variability .
Q. How is this compound synthesized, and what are the critical purification steps?
The synthesis involves sulfonation of Bisphenol A-d6 with chlorosulfonic acid under controlled anhydrous conditions, followed by neutralization with sodium hydroxide to form the disodium salt. Key purification steps include:
- Recrystallization : Using methanol-water mixtures to remove unreacted sulfonic acid derivatives.
- Ion-exchange chromatography : To eliminate residual sodium chloride or sulfate ions.
- Lyophilization : Ensures product stability by removing trace solvents. Confirmation of purity requires nuclear magnetic resonance (NMR) to verify deuterium incorporation and high-resolution MS for mass accuracy .
Q. What analytical techniques are optimal for characterizing this compound’s stability in aqueous solutions?
Stability studies should employ:
- pH-dependent degradation assays : Monitor hydrolysis at pH 2–12 using UV-Vis spectroscopy (absorption at 270 nm for aromatic sulfates).
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmospheres.
- Long-term storage testing : Analyze degradation products via LC-MS after 6–12 months at -20°C, 4°C, and room temperature. Note that sulfate ester bonds are prone to hydrolysis under acidic conditions, necessitating buffered solutions (pH 7–9) for long-term storage .
Advanced Research Questions
Q. How can researchers resolve cross-reactivity between Bisphenol A Bissulfate-d6 and endogenous sulfated metabolites in biological matrices?
Cross-reactivity in immunoassays or MS/MS transitions arises from structural similarities with endogenous sulfated steroids or xenobiotics. Mitigation strategies include:
- Chromatographic separation : Use reversed-phase LC with C18 columns and ion-pairing agents (e.g., ammonium acetate) to distinguish retention times.
- High-resolution MS (HRMS) : Apply mass accuracy filters (≤ 5 ppm) and fragment ion analysis to differentiate isotopic clusters.
- Enzymatic hydrolysis controls : Treat samples with arylsulfatase to confirm specificity for sulfated targets .
Q. What experimental designs address contradictions in reported stability data for this compound under varying pH conditions?
Discrepancies in stability studies often stem from buffer composition or temperature fluctuations. To standardize protocols:
- Buffer selection : Use 50 mM phosphate buffers (pH 7.4) with 0.1% EDTA to chelate metal ions that catalyze hydrolysis.
- Accelerated stability testing : Apply Arrhenius kinetics at 40°C, 60°C, and 80°C to extrapolate degradation rates at lower temperatures.
- Synergistic stabilizers : Co-formulate with antioxidants (e.g., ascorbic acid) or cyclodextrins to reduce oxidation and hydrolysis rates, as demonstrated in sodium bisulfate studies .
Q. How does the disodium salt form influence the compound’s solubility and interaction with cellular membranes in in vitro models?
The disodium salt enhances aqueous solubility (>500 mg/mL in water) compared to free sulfonic acids, facilitating cellular uptake in toxicity assays. However, ionic interactions with membrane phospholipids may alter permeability. Researchers should:
- Measure logP (octanol-water) : Adjust using counterions (e.g., potassium vs. sodium) to optimize membrane penetration.
- Use artificial lipid bilayers : Quantify diffusion rates via fluorescence polarization.
- Compare with neutral analogs : Evaluate toxicity differences in HEK293 or HepG2 cell lines to isolate salt-specific effects .
Q. What methodologies validate the use of this compound as a tracer in environmental fate studies?
To track environmental degradation pathways:
- Isotope-ratio MS (IRMS) : Measure δ²H values in soil/water samples to distinguish the d6 label from natural abundance deuterium.
- Microcosm experiments : Incubate with activated sludge or sediment microbiota, and quantify sulfate release via ion chromatography.
- Photolysis studies : Expose to UV-C light (254 nm) and identify photoproducts using time-of-flight MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
